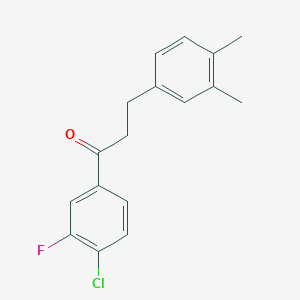

4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one, which follows established conventions for naming organic compounds containing multiple functional groups and substituents. This systematic nomenclature clearly identifies the structural components of the molecule, beginning with the carbonyl-containing propanone backbone and specifying the positions of all substituent groups. The naming convention places the ketone functional group at position 1 of the propane chain, with the 4-chloro-3-fluorophenyl group attached to this carbonyl carbon.

The systematic naming approach provides unambiguous identification by describing the molecular architecture in a standardized format. The propan-1-one designation indicates a three-carbon chain with the ketone functionality at the first carbon position, while the phenyl substituents are clearly delineated with their respective substitution patterns. The 4-chloro-3-fluorophenyl group represents the primary aromatic system attached to the carbonyl carbon, featuring chlorine at the para position and fluorine at the meta position relative to the point of attachment. The 3,4-dimethylphenyl group constitutes the secondary aromatic system connected via the propyl chain, with methyl groups positioned at the meta and para positions of the benzene ring.

Alternative naming conventions include the use of propiophenone terminology, where the compound may be referred to as this compound. This nomenclature system emphasizes the propiophenone structural framework while maintaining specificity regarding substituent positions. The propiophenone designation derives from the historical naming of aromatic ketones containing a propyl chain, providing continuity with established chemical literature and facilitating cross-referencing across different naming systems.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 898779-53-8, serving as the unique numerical identifier within the Chemical Abstracts Service database system. This registry number provides definitive identification across international chemical databases and ensures precise referencing in scientific literature and commercial applications. The Chemical Abstracts Service number remains constant regardless of variations in naming conventions or linguistic differences, establishing a universal standard for compound identification.

Additional molecular identifiers include the Molecular Design Limited number, recorded as MFCD03843843, which facilitates identification within specialized chemical databases and inventory systems. The Molecular Design Limited numbering system provides supplementary verification of compound identity and supports cross-referencing between different chemical information platforms. These identifiers work in conjunction with the Chemical Abstracts Service number to ensure comprehensive cataloging and retrieval of chemical information.

Table 1: Primary Chemical Identifiers for this compound

| Identifier Type | Value | Database System |

|---|---|---|

| Chemical Abstracts Service Number | 898779-53-8 | Chemical Abstracts Service |

| Molecular Design Limited Number | MFCD03843843 | Molecular Design Limited |

| PubChem Compound Identifier | 24726457 | PubChem Database |

| Standard International Chemical Identifier Key | ZLVNHFSCEBSOHC-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |

The Standard International Chemical Identifier provides additional verification through its unique key designation ZLVNHFSCEBSOHC-UHFFFAOYSA-N, which represents a hash-encoded version of the molecular structure. This identifier enables rapid computational matching and verification of structural data across different software platforms and databases. The Standard International Chemical Identifier system offers advantages in digital environments where precise structural matching is required for automated chemical information processing.

Molecular Formula and Weight Calculations

The molecular formula for this compound is represented as C₁₇H₁₆ClFO, indicating the presence of seventeen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom. This molecular composition reflects the complex aromatic structure with halogen substitutions and the ketone functional group. The molecular formula provides essential information for stoichiometric calculations and serves as the foundation for determining molecular weight and related physical properties.

The molecular weight of the compound is calculated as 290.76 grams per mole, with some sources reporting slight variations to 290.8 grams per mole due to different rounding conventions in atomic weight calculations. This molecular weight calculation considers the standard atomic weights of all constituent elements as established by the International Union of Pure and Applied Chemistry. The precision of molecular weight determination is crucial for analytical applications, particularly in mass spectrometry and quantitative chemical analysis where accurate mass values are required for compound identification and purity assessment.

Table 2: Molecular Composition and Weight Analysis

| Element | Atomic Count | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon | 17 | 12.011 | 204.187 |

| Hydrogen | 16 | 1.008 | 16.128 |

| Chlorine | 1 | 35.453 | 35.453 |

| Fluorine | 1 | 18.998 | 18.998 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 36 | - | 290.765 |

The elemental composition analysis reveals that carbon constitutes the largest portion of the molecular weight at approximately 70.2 percent, reflecting the predominant aromatic character of the compound. Hydrogen contributes approximately 5.5 percent to the total molecular weight, while the halogen atoms (chlorine and fluorine) together account for approximately 18.7 percent. The oxygen atom from the ketone functional group represents approximately 5.5 percent of the molecular weight. These proportional contributions provide insight into the compound's chemical behavior and physical properties.

Structural Isomerism and Positional Specificity of Substituents

The structural architecture of this compound exhibits specific positional arrangements that distinguish it from related isomeric compounds within the propiophenone family. The compound demonstrates constitutional isomerism possibilities through variations in the positions of the chlorine and fluorine substituents on the aromatic ring system. Research has identified multiple positional isomers of fluorinated and chlorinated propiophenones, each with distinct chemical and physical properties that necessitate careful structural characterization.

The positional specificity of the chlorine atom at the 4' position and the fluorine atom at the 3' position of the phenyl ring creates a unique substitution pattern that influences the compound's reactivity and intermolecular interactions. This specific arrangement can be contrasted with related compounds such as 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone, which features the reverse positioning of the halogen substituents. The positional differences between these isomers result in distinct physical properties, including different melting points, solubility characteristics, and spectroscopic signatures that enable analytical differentiation.

Table 3: Positional Isomers of Chloro-fluoro-dimethylphenyl Propiophenones

| Compound Name | Chlorine Position | Fluorine Position | Chemical Abstracts Service Number |

|---|---|---|---|

| This compound | 4' | 3' | 898779-53-8 |

| 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone | 3' | 4' | 898779-55-0 |

| 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | 4' | 3' | 898792-92-2 |

| 4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone | 4' | 3' | 898753-69-0 |

The dimethyl substitution pattern on the secondary aromatic ring also contributes to structural specificity, with the 3,4-dimethyl arrangement providing distinct steric and electronic effects compared to alternative dimethyl positioning such as 2,3-dimethyl or 2,5-dimethyl configurations. These positional variations in methyl group placement create additional isomeric possibilities that must be considered in structural analysis and synthesis planning. The specific 3,4-dimethyl pattern influences the electron density distribution within the aromatic system and affects the compound's reactivity toward electrophilic and nucleophilic reagents.

Contemporary analytical techniques have demonstrated the importance of precise isomer identification in forensic and pharmaceutical applications, where different positional isomers may exhibit varying biological activities or legal classifications. Gas chromatography-mass spectrometry analysis has revealed that positional isomers of substituted propiophenones can exhibit similar retention times and fragmentation patterns, necessitating advanced analytical methods for definitive identification. Infrared spectroscopy and nuclear magnetic resonance spectroscopy provide complementary analytical approaches for distinguishing between closely related positional isomers through characteristic vibrational frequencies and chemical shift patterns.

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVNHFSCEBSOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644850 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-53-8 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components

- Reactants :

- 3,4-Dimethylbenzene (aromatic substrate)

- 4-Chloro-3-fluorobenzoyl chloride (acylating agent)

- Catalyst : Aluminum chloride (AlCl₃), a Lewis acid

- Solvent : Anhydrous dichloromethane or carbon disulfide to maintain an inert environment

- Temperature : Low temperatures (typically 0–5 °C) to control the exothermic nature of the reaction

Reaction Mechanism

- The aluminum chloride catalyst activates the acyl chloride by forming a complex.

- The activated acyl group undergoes electrophilic substitution at the aromatic ring of 3,4-dimethylbenzene.

- The intermediate formed is stabilized by resonance, leading to selective formation of the desired product.

- Hydrolysis of the reaction mixture quenches excess aluminum chloride and liberates the final product.

Reaction Equation

$$

\text{C{8}H{10}} + \text{C{7}H{4}ClFO} \xrightarrow{\text{AlCl}3} \text{C{17}H_{16}ClFO}

$$

Optimization of Reaction Conditions

Key Parameters

- Temperature Control : Maintaining low temperatures is critical to prevent side reactions and ensure high selectivity.

- Stoichiometry : Using a slight excess of aluminum chloride ensures complete activation of the acyl chloride.

- Anhydrous Conditions : Water must be excluded to prevent hydrolysis of the acyl chloride.

Industrial Scale-Up

In industrial settings, continuous flow reactors are often used to optimize yield and scalability:

- Precise temperature control minimizes by-products.

- Efficient mixing enhances reaction kinetics.

- Purification steps such as recrystallization or column chromatography are employed to achieve high-purity products.

Alternative Methods

While Friedel-Crafts acylation is the primary method, alternative synthetic routes have been explored:

- Base-Catalyzed Acylation :

- Utilizes milder conditions with bases like pyridine instead of aluminum chloride.

- Reduces environmental hazards associated with Lewis acids.

- Microwave-Assisted Synthesis :

- Accelerates reaction rates and improves yields by providing uniform heating.

- Reduces reaction times significantly compared to conventional methods.

Data Summary

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | C₁₇H₁₆ClFO |

| Molecular Weight | ~290.76 g/mol |

| Boiling Point | 420.4 ± 45.0 °C (predicted) |

| Density | 1.177 ± 0.06 g/cm³ (predicted) |

| Typical Yield (Lab Scale) | ~85–90% |

| Purification Methods | Recrystallization or column chromatography |

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the chloro or fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a histone deacetylase inhibitor (HDACI) , which implicates it in gene regulation mechanisms relevant to cancer treatment. Research indicates that it may modulate enzyme activity or receptor function through binding interactions, influencing pathways related to cancer progression .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic routes .

Material Science

The compound's properties are being explored for applications in material science, particularly in developing specialty chemicals and materials with desired physical and chemical characteristics. Its structural features may lend themselves to creating novel materials with enhanced functionalities .

Case Studies

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. The chloro and fluorine atoms, along with the aromatic ketone structure, allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Position Effects

| Compound | Substituent Positions | Key Properties |

|---|---|---|

| 4'-Cl-3-(3,4-diMePh)-3'-F-propiophenone | 3,4-dimethylphenyl | Higher steric hindrance, moderate stability |

| 4'-Cl-3-(2,5-diMePh)-3'-F-propiophenone | 2,5-dimethylphenyl | Lower melting point, increased solubility |

| 4'-Cl-3-(3,5-diMePh)-3'-F-propiophenone | 3,5-dimethylphenyl | Enhanced thermal stability |

Halogenated Propiophenone Derivatives

Variations in halogen type and position influence electronic properties and reactivity:

- 3-Chloro-4'-fluoropropiophenone (CAS 347-93-3, C₉H₈ClFO, MW 186.61 g/mol): Lacks the dimethylphenyl group, resulting in lower molecular weight (vs. ~308 g/mol for the target compound) and reduced steric effects. This simpler analog is more volatile but less stable under oxidative conditions .

Table 2: Halogenation Effects

| Compound | Halogen Substituents | Molecular Weight (g/mol) | Reactivity Profile |

|---|---|---|---|

| 4'-Cl-3-(3,4-diMePh)-3'-F-propiophenone | 4'-Cl, 3'-F | ~308 | Moderate electrophilic activity |

| 3-Cl-4'-F-propiophenone | 3-Cl, 4'-F | 186.61 | High volatility, lower stability |

| 3'-Cl-5'-F-3-(3,4-diMePh)-propiophenone | 3'-Cl, 5'-F | ~326 | Enhanced electrophilic reactivity |

Functional Group Modifications

Substituents such as thiomethyl or methoxy groups introduce distinct electronic and steric effects:

- 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0, C₁₆H₁₄ClFOS, MW 308.80 g/mol): The thiomethyl group (-SMe) increases nucleophilicity at the sulfur atom, making this compound prone to oxidation reactions, unlike the dimethylphenyl analog .

Biological Activity

4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone (CAS Number: 898779-53-8) is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H16ClFO

- Molecular Weight : 290.76 g/mol

- IUPAC Name : 1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)-1-propanone

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate biological pathways involved in cell signaling and metabolic processes. The compound's structural features suggest potential inhibitory effects on enzymes and receptors related to various diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

- Anticancer Potential : In vitro studies have suggested that the compound may induce apoptosis in cancer cell lines. The exact pathways remain under investigation, but it may involve the activation of caspases and modulation of apoptotic signaling pathways.

- Neuroprotective Effects : There are indications that this compound may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cancer Cell Apoptosis :

- Neuroprotective Study :

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Table 2: Apoptosis Induction in Cancer Cells

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 5 | 10 |

| 10 | 25 |

| 15 | 50 |

Table 3: Neuroprotective Effects

| Treatment | Cytokine Level (pg/mL) |

|---|---|

| Control | 200 |

| LPS | 300 |

| LPS + Compound | 150 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone, and how can reaction purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions, leveraging halogenated aromatic precursors. For example, 3,4-dimethylphenyl groups are often introduced using Suzuki-Miyaura coupling, while fluorination at the 3'-position may require selective electrophilic substitution or halogen exchange . Purity optimization involves iterative recrystallization (using solvents like ethanol or acetonitrile) and chromatographic techniques (e.g., silica gel column chromatography with hexane/ethyl acetate gradients). Monitoring by HPLC or GC-MS ensures intermediate purity, and NMR (¹H/¹³C) confirms regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing substituent effects in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies electronic environments of aromatic protons and substituents (e.g., deshielding effects from chloro and fluoro groups) .

- FT-IR : Confirms ketone carbonyl stretch (~1680–1720 cm⁻¹) and C-F/C-Cl vibrations .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies halogen (Cl, F) binding energies to assess electronic interactions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What safety protocols are critical during synthesis and handling of this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (argon/nitrogen) to prevent degradation; store at 2–8°C in amber glass .

- Waste Disposal : Halogenated waste must be segregated and treated via approved incineration .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data during molecular structure determination?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate NMR/IR spectra for comparison with experimental data. Discrepancies in dihedral angles or vibrational modes can highlight crystallographic disorder .

- Molecular Dynamics (MD) : Simulate solvent interactions to validate crystallographic packing patterns observed in SHELX-refined structures .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O/F) to explain lattice stabilization .

Q. What strategies address crystallographic disorder in this compound’s structure?

- Methodological Answer :

- SHELXL Refinement : Use PART commands to model disordered atoms (e.g., rotating methyl groups) with occupancy factors adjusted via least-squares minimization .

- Twinned Data Correction : Apply HKLF5 in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- Validation Tools : PLATON (ADDSYM) checks for missed symmetry, while checkCIF flags thermal ellipsoid anomalies .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3,4-dimethylphenyl group hinders ortho-substitution, directing reactions to para positions. Steric maps from molecular docking can predict accessibility .

- Electronic Effects : The electron-withdrawing –Cl and –F groups activate the ketone toward nucleophilic attack (e.g., Grignard additions). Hammett constants (σₚ for –Cl: +0.23, –F: +0.06) quantify electronic contributions .

- Kinetic Studies : Monitor reaction rates via UV-Vis or stopped-flow techniques to correlate substituent effects with activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.